Phenylphosphinic acid

Catalog No.
S539494
CAS No.
1779-48-2
M.F
C6H7O2P
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphinic acid

CAS Number

1779-48-2

Product Name

Phenylphosphinic acid

IUPAC Name

hydroxy-oxo-phenylphosphanium

Molecular Formula

C6H7O2P

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1

InChI Key

MLCHBQKMVKNBOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](=O)O

Solubility

Soluble in DMSO

Synonyms

Phenylphosphinic acid; NSC 2670; NSC-2670; NSC2670

Canonical SMILES

C1=CC=C(C=C1)P(O)O

Description

The exact mass of the compound Phenylphosphinic acid is 142.0184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis:

Phenylphosphinic acid can act as a building block for the synthesis of more complex organophosphorus compounds. These compounds have various applications in organic chemistry, including:

  • Ligands in Catalysis: Organophosphorus compounds can be designed to bind to metal centers, making them effective catalysts for various organic reactions ScienceDirect. Phenylphosphinic acid can be a starting material for such ligand synthesis.
  • Flame Retardants: Organophosphorus compounds can be flame retardant due to their ability to interfere with combustion processes. Phenylphosphinic acid could potentially be a component in the development of novel flame retardant materials.

Material Science:

Phenylphosphinic acid's properties make it a potential candidate for material science applications:

  • Precursor for Metal Phosphonate Materials: Phenylphosphinic acid can react with metal ions to form metal phosphonate materials. These materials have interesting properties like fire resistance, good thermal stability, and potential applications in catalysis and ion exchange National Center for Biotechnology Information: .

Biological Research (Limited Studies):

  • Enzyme Inhibition: Some studies have investigated the ability of phenylphosphinic acid to inhibit specific enzymes. However, more research is needed to understand its effectiveness and potential targets .

Phenylphosphinic acid is an organophosphorus compound with the chemical formula C₆H₇O₂P. It consists of a phenyl group attached to a phosphinic acid moiety, characterized by the presence of a phosphorus atom bonded to an oxygen atom (as part of the hydroxyl group) and a carbon atom from the phenyl ring. This compound is known for its versatility in various

  • Decomposition: Upon thermal decomposition, phenylphosphinic acid can yield phenylphosphine and phenylphosphonic anhydride. This reaction proceeds through an ionic mechanism when reacting with pentaphenylcyclopentaphosphine, illustrating its reactivity under specific conditions .
  • Hydrogen Abstraction: Free-radical abstraction of hydrogen from phenylphosphinic acid can lead to the formation of pentaphenylcyclopentaphosphine and polymeric phenylphosphonic anhydride, showcasing its potential in radical chemistry .
  • Condensation Reactions: Phenylphosphinic acid has been utilized as a catalyst in three-component condensation reactions involving aldehydes, enaminones, and urea or thiourea, demonstrating its catalytic properties .

Phenylphosphinic acid can be synthesized through several methods:

  • Michael Addition: One common method involves the Michael reaction, where phenylphosphinic acid is reacted with other compounds to produce functionalized resins. This method allows for the introduction of various substituents on the phosphinic acid .
  • Direct Esterification: Another approach includes direct esterification reactions that enhance the functionality of phosphinic acids, leading to new derivatives with varied properties .
  • Reactions with Sulfoxides: Phenylphosphinic acid can also react with alkyl sulfoxides, providing alternative pathways for synthesis and functionalization .

Phenylphosphinic acid finds applications in various fields:

  • Catalysis: Its ability to catalyze organic reactions makes it valuable in synthetic chemistry.
  • Material Science: Functionalized resins derived from phenylphosphinic acid are used in creating advanced materials with specific properties.
  • Pharmaceuticals: Potential applications in drug development are being explored due to its reactivity and biological activity.

Several compounds share structural or functional similarities with phenylphosphinic acid. Here are some notable examples:

Compound NameStructureUnique Features
Phosphoric AcidH₃PO₄Contains three hydroxyl groups; more acidic than phosphinic acids.
Phenylphosphonic AcidC₆H₅PO₃Contains one additional oxygen; used in flame retardants.
Diphenylphosphinic Acid(C₆H₅)₂PO₂HTwo phenyl groups; exhibits different reactivity patterns.
Alkyl Phosphinic AcidsRPO₂H (R = alkyl group)Varying alkyl chains influence solubility and reactivity.

Phenylphosphinic acid stands out due to its specific structural features that allow it to engage in unique chemical transformations not readily accessible to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Exact Mass

142.0184

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4200UO6KY

Wikipedia

Phenylphosphinic acid
[Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium

General Manufacturing Information

Plastic material and resin manufacturing
Phosphinic acid, P-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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